(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
Description
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a chiral diamine derivative featuring a 3-(trifluoromethyl)phenyl group at the C1 position of an ethane-1,2-diamine backbone, stabilized as a dihydrochloride salt. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this compound relevant in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C9H13Cl2F3N2 |
|---|---|
Molecular Weight |
277.11 g/mol |
IUPAC Name |
(1R)-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1 |
InChI Key |
GYOXAZWKTLQFCB-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](CN)N.Cl.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl typically involves the reduction of 3’-(trifluoromethyl)acetophenone using a carbonyl reductase enzyme. This biocatalytic process can be enhanced by the addition of surfactants and natural deep eutectic solvents (NADES) to improve the efficiency and yield of the reaction . The optimal conditions for this reduction include a pH of 7.0, a temperature of 30°C, and a reaction time of 18 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using recombinant Escherichia coli cells expressing the carbonyl reductase gene. The addition of surfactants such as Tween-20 and NADES like choline chloride: lysine (ChCl:Lys) significantly enhances the catalytic efficiency, leading to higher yields .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like trifluoromethyl phenyl sulfone can be used for substitution reactions under visible light irradiation.
Major Products Formed
The major products formed from these reactions include oximes, reduced amine derivatives, and substituted trifluoromethyl compounds .
Scientific Research Applications
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with its targets . The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Substituent Position Effects
a. Ortho-Substituted Analog: (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl
- CAS RN : 1391543-37-5
- Molecular Formula : C₉H₁₃Cl₂F₃N₂
- Molecular Weight : 277.11 g/mol
- Key Difference : The CF₃ group is at the ortho (2-) position of the phenyl ring instead of the meta (3-) position.
- Electronic Effects: The meta position (as in the target compound) allows for more efficient electron-withdrawing effects, enhancing stability in polar environments .
b. Meta-Substituted Analog: 1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine (Free Base)
- CAS RN : 789429-61-4
- Molecular Formula : C₉H₁₁F₃N₂
- Molecular Weight : 204.19 g/mol
- Key Difference : Lacks the (1R) stereochemistry and dihydrochloride salt.
- Implications :
Functional Group Variants: Trifluoromethoxy vs. Trifluoromethyl
Compound : (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine
- CAS RN : 1213119-41-5
- Molecular Formula : C₉H₁₁F₃N₂O
- Molecular Weight : 220.19 g/mol
- Key Difference : Replaces CF₃ with trifluoromethoxy (OCF₃) .
- Hydrogen Bonding: The ether oxygen may participate in hydrogen bonding, influencing interactions with biological targets .
Complex Derivatives: Dimeric and Thiourea Structures
a. (1R,2R)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
- Molecular Features : A dimeric structure with two 3-CF₃ phenyl groups and dimethylated amines.
- Implications :
b. 1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea Derivatives
- CAS RN : 620960-26-1 (example)
- Molecular Weight : ~413.42 g/mol
- Key Difference : Thiourea backbone with bis(trifluoromethyl)phenyl groups.
- Implications: Binding Affinity: Thiourea derivatives are known for strong hydrogen-bonding capacity, useful in enzyme inhibition. Lipophilicity: Dual CF₃ groups enhance lipophilicity, favoring blood-brain barrier penetration .
Comparative Data Table
| Compound Name | CAS RN | Molecular Formula | MW (g/mol) | Substituent Position | Functional Group | Key Feature |
|---|---|---|---|---|---|---|
| (1R)-1-[3-(CF₃)phenyl]ethane-1,2-diamine 2HCl | Not Provided | C₉H₁₃Cl₂F₃N₂ | 277.11* | 3-CF₃ | Dihydrochloride salt | Chiral, high solubility |
| (1R)-1-[2-(CF₃)phenyl]ethane-1,2-diamine 2HCl | 1391543-37-5 | C₉H₁₃Cl₂F₃N₂ | 277.11 | 2-CF₃ | Dihydrochloride salt | Steric hindrance |
| 1-[3-(CF₃)phenyl]ethane-1,2-diamine (free base) | 789429-61-4 | C₉H₁₁F₃N₂ | 204.19 | 3-CF₃ | Free base | Liquid, non-chiral |
| (1R)-1-[3-(OCF₃)phenyl]ethane-1,2-diamine | 1213119-41-5 | C₉H₁₁F₃N₂O | 220.19 | 3-OCF₃ | Free base | Increased polarity |
*Calculated based on free base MW + 2HCl.
Biological Activity
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a compound that has garnered attention due to its potential biological activities. The trifluoromethyl group attached to the phenyl ring enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H11F3N2
- Molecular Weight : 204.19 g/mol
- IUPAC Name : (1R)-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
- CAS Number : 1213350-99-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine against various bacterial strains, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values of 25.9 μM against S. aureus and 12.9 μM against MRSA isolates, indicating significant antibacterial activity .
- Mechanism of Action : The trifluoromethyl group is believed to enhance the compound's binding affinity to bacterial targets, potentially inhibiting key enzymes involved in bacterial cell wall synthesis.
Anti-inflammatory Potential
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate the activity of transcription factors such as NF-κB, which plays a crucial role in inflammatory responses.
- Cell Viability Assays : Compounds with similar structures have shown varying effects on cell viability and inflammatory markers. For instance, certain derivatives demonstrated an IC50 value of 6.5 ± 1.0 µM, indicating a dose-dependent anti-inflammatory response .
Case Studies
-
Study on Antimicrobial Efficacy :
- A comprehensive study tested various derivatives of compounds with trifluoromethyl groups against clinical isolates of MRSA.
- Results indicated that while several compounds showed promising activity, (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine stood out for its robust efficacy against both S. aureus and MRSA strains .
-
Inflammation Modulation :
- Another study explored the effect of this compound on NF-κB activity in human cell lines.
- The findings suggested that specific substitutions on the phenyl ring significantly influenced the anti-inflammatory potential, with some derivatives exhibiting up to a 15% increase in NF-κB activity modulation .
The biological activity of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and proliferation.
- Receptor Binding : Its structural features allow it to bind effectively to receptors involved in inflammatory pathways.
Summary Table of Biological Activities
| Activity Type | Test Organism/Model | MIC/IC50 Value | Notes |
|---|---|---|---|
| Antimicrobial | S. aureus | 25.9 μM | Effective against both S. aureus and MRSA |
| MRSA | 12.9 μM | Significant bactericidal activity | |
| Anti-inflammatory | Human cell lines | IC50 = 6.5 ± 1.0 µM | Modulates NF-κB activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
